Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: This can be achieved by reacting 2-(3,4-dimethoxyphenyl)acetic acid with an appropriate amine and a dehydrating agent to form the oxazole ring.
Introduction of the Chlorophenyl Group: The oxazole intermediate is then reacted with 2-chlorobenzylamine under suitable conditions to introduce the chlorophenyl group.
Phosphonate Ester Formation: Finally, the compound is treated with dimethyl phosphite in the presence of a base to form the phosphonate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of oxazole oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (5-{[(phenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate
- Dimethyl (5-{[(2-bromophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate
Uniqueness
Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the 2-chlorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C20H22ClN2O6P |
---|---|
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22ClN2O6P/c1-25-16-10-9-13(11-17(16)26-2)18-23-20(30(24,27-3)28-4)19(29-18)22-12-14-7-5-6-8-15(14)21/h5-11,22H,12H2,1-4H3 |
InChI Key |
GRVVRNWKHZRJAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)P(=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.